
2-(2,3-Diethoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of an ethanamine group attached to a diethoxy-substituted phenyl ring. It is structurally related to other phenethylamines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Substitution: The hydroxyl group is then substituted with an ethanamine group through a nucleophilic substitution reaction.
Ethanolysis: The final step involves the conversion of the methoxy groups to ethoxy groups using ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and catalytic reduction can also be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(2,3-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenethylamines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2,3-Diethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2,3-Diethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethan-1-amine: This compound has similar structural features but with methoxy groups instead of ethoxy groups.
2-(2,4-Dimethoxyphenyl)ethan-1-amine: Another related compound with methoxy groups at different positions on the phenyl ring.
3,4-Dimethoxyphenethylamine: A simpler phenethylamine derivative with methoxy groups.
Uniqueness
2-(2,3-Diethoxyphenyl)ethan-1-amine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.
特性
CAS番号 |
408353-03-7 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-(2,3-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-11-7-5-6-10(8-9-13)12(11)15-4-2/h5-7H,3-4,8-9,13H2,1-2H3 |
InChIキー |
MHEWMQOWDFYSHW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1OCC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


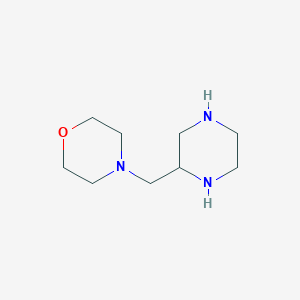

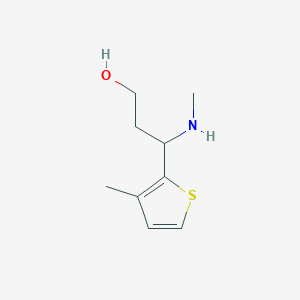
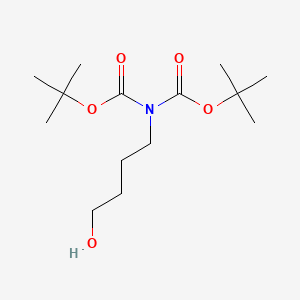
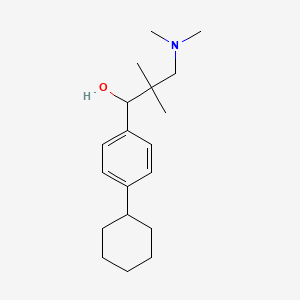



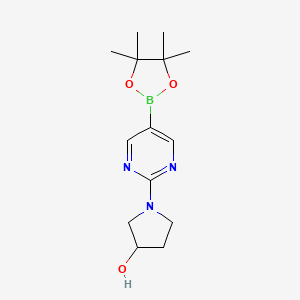

![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)


![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
